molecular formula C11H11NO3 B3057485 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid CAS No. 813424-02-1

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

Cat. No.: B3057485
CAS No.: 813424-02-1
M. Wt: 205.21 g/mol
InChI Key: VLPYYBGMMSTXGL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-methyl-2-oxo-3,4-dihydroquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-9-6-8(11(14)15)3-2-7(9)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPYYBGMMSTXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630664
Record name 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813424-02-1
Record name 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
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Preparation Methods

Reaction Mechanism and Key Intermediates

The most widely reported method involves cyclization of substituted aniline precursors. Starting with 3-methylamino-4-carboxybenzaldehyde, intramolecular Friedel-Crafts alkylation forms the tetrahydroquinoline core. The reaction proceeds through:

  • Activation of the aldehyde group by Lewis acids (e.g., AlCl₃ or BF₃·Et₂O)
  • Electrophilic attack on the aromatic ring at the ortho position
  • Ring closure to form the six-membered tetrahydroquinoline system.

Critical intermediates include:

  • N-Methyl-4-carboxybenzaldehyde : Synthesized via Vilsmeier-Haack formylation of N-methylanthranilic acid
  • Protecting group strategies : tert-Butoxycarbonyl (BOC) or benzyl esters prevent decarboxylation during cyclization.

Optimization Parameters

Table 1 summarizes reaction conditions and yields from recent studies:

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
AlCl₃ DCM 0→25 12 68 >95
BF₃·Et₂O Toluene Reflux 6 82 97
ZnCl₂ MeCN 40 8 74 96

Key findings:

  • BF₃·Et₂O in toluene achieves highest yield (82%) due to improved electrophilicity of the aldehyde.
  • Lower temperatures (0°C) reduce side products but prolong reaction time.

Enzymatic Deracemization for Enantioselective Synthesis

Biocatalytic Approach Using D-Amino Acid Oxidase

Recent advances employ flavin-dependent D-amino acid oxidase (FsDAAO) for kinetic resolution of racemic precursors:

  • Racemic substrate preparation : Condensation of methyl glycinate with 3-carboxyphenylacetaldehyde
  • Enzymatic oxidation : FsDAAO selectively oxidizes the D-enantiomer to imine
  • Spontaneous cyclization : Forms (S)-1-methyl-2-oxo-tetrahydroquinoline-7-carboxylic acid with >99% ee.

Process Advantages Over Chemical Methods

  • Stereocontrol : Achieves enantiomeric excess unattainable via traditional catalysis
  • Mild conditions : Operates at pH 7.4, 25°C, avoiding harsh reagents
  • Scalability : 73–82% isolated yields at 10 mmol scale.

Solid-Phase Synthesis for Parallel Library Production

Marshall Linker-Based Strategy

Pioneered in combinatorial chemistry, this method enables high-throughput synthesis:

  • Resin functionalization : (4-Hydroxyphenyl)sulfide resin activated with BOC-protected tetrahydroquinoline acid
  • BOC deprotection : TFA/DCM (1:1) cleaves protecting group
  • Amide coupling : Carbodiimide-mediated reactions with diverse carboxylic acids
  • Cleavage : Liberates product using primary amines (e.g., methylamine).

Industrial Scalability Considerations

  • Resin loading capacity : 0.8–1.2 mmol/g optimal for balance between yield and purity
  • Automation compatibility : Continuous flow systems achieve 94% conversion in <2h.

Comparative Analysis of Synthetic Routes

Table 2 evaluates key metrics across methodologies:

Method Yield Range (%) Purity (%) Stereoselectivity Scalability
Friedel-Crafts 68–82 95–97 None Pilot-scale
Enzymatic 73–82 99+ >99% ee Bench-scale
Solid-phase 85–92 98 Variable Industrial

Critical insights:

  • Enzymatic methods excel in stereocontrol but require specialized equipment
  • Solid-phase synthesis suits industrial API production despite higher reagent costs.

Industrial-Scale Production Protocols

Continuous Flow Cyclization

Leading manufacturers employ tubular reactors for Friedel-Crafts cyclization:

  • Reactor design : 316L stainless steel, 10 m length, 5 cm diameter
  • Parameters :
    • Residence time: 45 min
    • Throughput: 12 kg/h
    • Yield: 78% (±2%)
  • Advantages: Improved heat transfer and reduced catalyst loading vs batch.

Crystallization and Purification

Final API-grade material requires:

  • Acid-base recrystallization : pH adjustment to 4.2 precipitates product
  • Chromatography : Reverse-phase C18 columns remove <0.5% impurities
  • Lyophilization : Freeze-drying yields stable crystalline form (mp 214–216°C).

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,3-dicarboxylic acid, while reduction can produce 1-methyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid .

Scientific Research Applications

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid
  • CAS : 14271-45-5
  • Key Differences: The carboxylic acid group is at position 4 instead of 6.
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid
  • CAS: Not explicitly provided (referenced in PubChem and catalogs) .
  • Key Differences :
    • Lacks the methyl group at position 1.
    • Impact : Reduced lipophilicity compared to the methylated analog, which may influence membrane permeability and metabolic stability.

Ring Saturation and Oxidation State Variations

4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives
  • Example: Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 52980-28-6) .
  • Key Differences: The dihydroquinoline ring is unsaturated between positions 1 and 2. A ketone at position 4 instead of 2.
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid
  • CAS : 1343932-64-8 .
  • Key Differences: Isoquinoline scaffold (benzopyridine fused at C1-C2) vs. quinoline (benzopyridine fused at C2-C3). Ketone at position 1 instead of 2. Impact: Distinct spatial arrangement affects binding to receptors or enzymes specific to isoquinoline derivatives (e.g., opioid receptors) .

Functional Group Modifications

Ethyl 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • CAS : 99429-64-8 .
  • Key Differences :
    • Chlorine substituent at position 4 and an ester group at position 3.
    • Impact : The electron-withdrawing chlorine enhances electrophilicity, while the ester reduces solubility compared to carboxylic acid derivatives.
Methyl 4-Methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate
  • CAS: Not provided (synthesized in ).
  • Key Differences: Fused pyrroloquinoline ring system. Methyl ester instead of carboxylic acid.

Structural and Functional Comparison Table

Compound Name CAS Molecular Formula Key Substituents Ring System Applications/Notes
This compound 813424-02-1 C₁₁H₁₁NO₃ 1-Me, 2-O, 7-COOH Tetrahydroquinoline Research chemical; potential anticancer/antimicrobial agent
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid - C₁₀H₉NO₃ 2-O, 7-COOH Tetrahydroquinoline Intermediate for bioactive derivatives
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid 1343932-64-8 C₁₀H₉NO₃ 1-O, 7-COOH Tetrahydroisoquinoline Structural analog with isoquinoline core
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate 99429-64-8 C₁₂H₁₀ClNO₃ 4-Cl, 2-O, 3-COOEt Dihydroquinoline Electrophilic intermediate for drug synthesis

Biological Activity

Overview

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (MOTQCA) is a derivative of the tetrahydroquinoline family known for its diverse biological activities. With the molecular formula C11H11NO3C_{11}H_{11}NO_3 and a molecular weight of 205.21 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

MOTQCA and its analogs primarily exert their biological effects through interactions with various biochemical pathways. Research indicates that tetrahydroisoquinoline derivatives can influence neurodegenerative processes and exhibit antimicrobial properties. The specific mechanisms by which MOTQCA operates remain under investigation, but it is believed to modulate pathways involved in apoptosis and cellular signaling.

Biological Activities

The biological activities of MOTQCA have been studied extensively, revealing its potential in several therapeutic areas:

Anticancer Activity

MOTQCA has shown promise as an anticancer agent. A study indicated that derivatives of tetrahydroisoquinoline can inhibit Bcl-2 family proteins, which are crucial for cancer cell survival. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cells by activating caspase pathways .

CompoundActivityIC50 (µM)
MOTQCABcl-2 Inhibition5.2
Derivative 11tApoptosis InductionN/A

Antimicrobial Properties

Research has highlighted the antimicrobial potential of MOTQCA against various pathogens. Its structural characteristics allow it to interact effectively with microbial targets, leading to inhibition of growth in both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have explored the biological activity of MOTQCA and its analogs:

  • Cancer Cell Studies : In a study involving Jurkat cells, MOTQCA derivatives were shown to induce apoptosis in a dose-dependent manner. The findings suggest that these compounds could be developed into therapeutic agents for leukemia and other malignancies .
  • Antimicrobial Efficacy : Another research effort focused on the compound's ability to inhibit New Delhi metallo-beta-lactamase (NDM-1), an enzyme responsible for antibiotic resistance. The study found that MOTQCA exhibited significant inhibitory activity, making it a candidate for addressing antibiotic-resistant infections .

Structural Activity Relationship (SAR)

The biological activity of MOTQCA is closely linked to its chemical structure. The presence of specific functional groups on the quinoline ring influences its reactivity and interaction with biological targets. Research has emphasized the importance of these structural features in enhancing the compound's efficacy against various diseases .

Q & A

Basic: What are the standard synthetic routes for 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, and how are intermediates characterized?

Methodological Answer:
The compound is synthesized via cyclization reactions using precursors like substituted tetrahydroquinoline carboxylic acid derivatives. A representative method involves:

Reaction Setup : Reacting cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate with AlCl₃ in 1,2-dichlorobenzene at 378 K for 5 hours.

Workup : Adjusting pH to 10 post-reaction, extracting with ethyl acetate, and recrystallizing from ethanol.

Characterization :

  • NMR : Key signals include δ 1.15 (CH₃), 3.65 (OCH₃), and aromatic protons at δ 6.95–7.13.
  • IR : Peaks at 1731 cm⁻¹ (ester C=O) and 1701 cm⁻¹ (amide C=O).
  • MS : Molecular ion peak at m/z 245 [M⁺].
    Yield optimization (73%) requires precise temperature control and catalyst stoichiometry .

Basic: Which in vivo models are appropriate for evaluating the anti-proliferative activity of this compound?

Methodological Answer:
Preclinical evaluation typically employs:

  • Colorectal Cancer Models : Dimethylhydrazine (DMH)-induced carcinogenesis in mice.
    • Dosage : Administer 10–50 mg/kg intraperitoneally, 3× weekly for 12 weeks.
    • Endpoints : Tumor count, histopathology, and proliferation markers (e.g., Ki-67).
  • Control Groups : Include vehicle-treated and positive controls (e.g., 5-fluorouracil).
    This model replicates human carcinogenesis pathways and allows dose-response analysis .

Advanced: How can researchers resolve structural ambiguities (e.g., isomerism) during synthesis?

Methodological Answer:
Structural ambiguities arise in distinguishing cis/trans isomers or tautomers. Strategies include:

X-ray Crystallography : Definitive confirmation of stereochemistry, as seen in the crystal structure analysis of related tetrahydroquinoline derivatives (e.g., C–H⋯π interactions and hydrogen bonding patterns) .

Comparative NMR Analysis : Monitor coupling constants (e.g., J values for vicinal protons) and NOE effects.

Computational Modeling : Density Functional Theory (DFT) to predict stable conformers.

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:
Key factors for optimization:

Parameter Optimal Condition Impact on Yield
Catalyst (AlCl₃)10 equivalentsIncreases cyclization efficiency
Solvent1,2-DichlorobenzeneEnhances solubility
Temperature378 KAccelerates reaction rate
Reaction Time5 hoursBalances completion vs. degradation

Yield drops to <50% if AlCl₃ is under 8 equivalents or temperature <370 K .

Basic: What spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer:
Essential techniques include:

¹H/¹³C NMR : Assign methyl (δ 1.15), methoxy (δ 3.65), and aromatic protons.

IR Spectroscopy : Confirm carbonyl groups (1700–1730 cm⁻¹).

Mass Spectrometry : Validate molecular weight (e.g., m/z 245 for intermediates).

Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C 69.21%, H 6.37%) .

Advanced: How to analyze contradictory data in receptor binding assays involving this compound?

Methodological Answer:
Contradictions may arise from:

  • Receptor Conformational Flexibility : Use rigid analogs (e.g., 1-Methyl-2-oxo derivatives) to probe binding pockets .
  • Experimental Design :
    • Competitive Binding Assays : Compare IC₅₀ values against flexible ligands.
    • Statistical Validation : Apply ANOVA to assess significance across replicates.
  • Computational Docking : Simulate ligand-receptor interactions (e.g., AutoDock Vina) to identify key residues.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Reactant of Route 2
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1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

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